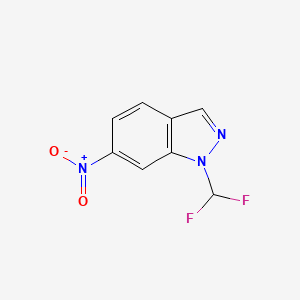

1H-Indazole, 1-(difluoromethyl)-6-nitro-

Description

BenchChem offers high-quality 1H-Indazole, 1-(difluoromethyl)-6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole, 1-(difluoromethyl)-6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5F2N3O2 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-6-nitroindazole |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-7-3-6(13(14)15)2-1-5(7)4-11-12/h1-4,8H |

InChI Key |

LQTUUQSMGCBKKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CAS 1215206-65-7 safety data sheet and handling

Technical Monograph: CAS 1215206-65-7 Compound: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Content Type: Technical Safety & Handling Guide Audience: Pharmaceutical Researchers & Process Chemists[1]

Executive Summary

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-65-7) is a specialized bi-aryl building block utilized in the synthesis of small molecule therapeutics.[1] As a halogenated biphenyl scaffold, it provides critical hydrophobic and steric bulk often required for occupancy in kinase or receptor binding pockets.[1]

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a functional handling protocol. It addresses the compound's physicochemical behavior, specific safety risks associated with halogenated aromatics, and best practices for maintaining integrity during drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in safe handling.[1] This compound acts as a weak acid and a lipophilic scaffold.[1]

| Property | Data |

| Chemical Name | 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid |

| CAS Number | 1215206-65-7 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility (Water) | Negligible (Hydrophobic core) |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, DCM |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

| Melting Point | N/A (Typical range for class: 180–220°C) |

Expert Insight: The 2'-chloro and 3'-methyl substituents on the biphenyl ring induce significant steric torsion.[1] In solution (NMR), this may result in broadened peaks due to restricted rotation around the bi-aryl bond.[1] Researchers should not mistake this for impurity.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural class (halogenated aromatic acids) dictates the following risk profile.[1]

GHS Classification (Inferred):

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Specific Toxicology Risks:

-

Acidic Irritation: As a carboxylic acid, inhalation of dust can cause immediate irritation to mucous membranes.[1]

-

Halogenated Bioaccumulation: While less persistent than polychlorinated biphenyls (PCBs), the chlorination suggests potential for lipophilic accumulation if chronic exposure occurs.[1]

Handling, Storage, & Stability Protocols

This section details the operational workflow for handling CAS 1215206-65-7 in a research setting.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration retards any potential decarboxylation or oxidation over long-term storage.[1]

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[1]

Handling Workflow (Solid State)

-

Engineering Controls: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

-

Static Control: Use an anti-static gun before weighing, as dry organic acids often carry significant static charge, leading to scattering and precise dosing errors.[1]

Solubilization Protocol (For Assays)

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred stock solvent (typically 10 mM or 100 mM).[1]

-

Dissolution: Vortexing may be insufficient due to the crystal lattice energy.[1] Sonication at 40 kHz for 5 minutes is recommended to ensure complete dissolution.[1]

-

Precipitation Risk: When diluting into aqueous buffers (PBS/TBS), ensure the final DMSO concentration is <1% to prevent the compound from crashing out of solution.[1]

Visual Workflow: Safe Handling & Solubilization

Figure 1: Step-by-step workflow for transitioning CAS 1215206-65-7 from solid storage to active solution.[1]

Emergency Response Protocols

In the event of exposure or spillage, immediate action is required to mitigate harm.[1][2]

| Scenario | Immediate Action | Secondary Action |

| Ocular Exposure | Flush immediately with water for 15 mins.[1] Lift eyelids.[1] | Seek medical attention.[1][2][3] Bring SDS. |

| Skin Contact | Brush off dry powder.[1] Wash with soap & water.[1][2] | Monitor for redness/blistering (Acid burn).[1] |

| Inhalation | Move to fresh air.[1][2][3] Support breathing if labored.[1][2] | Consult physician if cough persists. |

| Spill (Solid) | Dampen with wet paper towel to prevent dust.[1] | Scoop into hazardous waste container.[1] |

| Spill (Solution) | Absorb with vermiculite or sand.[1] | Do not use combustible materials (sawdust).[1] |

Visual Decision Tree: Emergency Response

Figure 2: Triage logic for exposure incidents involving irritant organic acids.

Synthesis & Application Context

For medicinal chemists, this compound is not just a reagent; it is a scaffold .[1]

-

Reactivity: The carboxylic acid (-COOH) is the primary handle.[1] It is typically activated via EDC/NHS or HATU to form amides.[1]

-

Stability in Reaction: The biphenyl core is robust.[1] However, the 2'-Chloro substituent is electronically deactivating and sterically hindering.[1]

-

Implication: Cross-coupling reactions (e.g., Suzuki) on the other ring positions may require specialized ligands (e.g., Buchwald ligands) to overcome the steric bulk of the 2'-Cl/3'-Me grouping.[1]

-

-

Purification: Being acidic, the compound can be retained on basic alumina or purified via Acid-Base extraction (dissolve in NaHCO₃, wash organics, acidify, extract).[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394625 (Related Biphenyl Carboxylic Acids).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link][1]

Sources

The Structure-Activity Relationship of 6-Nitroindazoles: A Technical Guide for Drug Discovery

Introduction: The Privileged Indazole Scaffold and the Influence of the 6-Nitro Group

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heteroaromatic system, a bioisostere of indole, is present in numerous approved drugs, particularly in oncology.[2] The introduction of a nitro group at the 6-position of the indazole ring creates a unique chemical entity, the 6-nitroindazole, with a distinct electronic profile that has been exploited in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-nitroindazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, and the critical interplay between chemical structure and pharmacological effect.

Core Principles of 6-Nitroindazole SAR: A Multifaceted Exploration

The biological activity of 6-nitroindazole derivatives is profoundly influenced by the nature and position of substituents on the indazole core. Understanding these relationships is crucial for the rational design of potent and selective drug candidates.

Antiparasitic Activity: Targeting Leishmania

Derivatives of 6-nitroindazole have shown significant promise as antileishmanial agents.[4][5] SAR studies in this area have often focused on modifications at the 3-position of the indazole ring. For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated against various Leishmania species, demonstrating that the nature of the substituent at this position is a key determinant of activity.[6]

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [4][6]

| Compound ID | Target Species | IC50 (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 7 | L. infantum | 117 |

| 10 | L. infantum | 62 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 12 | L. infantum | 36.33 |

| 13 | L. infantum | 110 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Note: The specific structural modifications for each compound ID can be found in the cited literature.

Anticancer Activity: A Broad Spectrum of Action

The antiproliferative properties of 6-nitroindazole derivatives have been investigated against a range of cancer cell lines.[4] The mechanism of action often involves the disruption of critical cellular processes, such as cell cycle progression.[1]

A notable strategy in this area involves the reduction of the 6-nitro group to a 6-amino group, which then serves as a versatile handle for further derivatization. This approach has led to the discovery of potent anticancer agents, including inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.

Kinase Inhibition: A Prominent Therapeutic Target

Indazole derivatives are well-established as potent kinase inhibitors.[2] The 6-nitroindazole scaffold has been successfully employed in the design of inhibitors for several kinase families, including Pim kinases and Janus kinases (JAKs).

Pim Kinase Inhibition: The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell proliferation and survival.[2][7] SAR studies on indazole-based Pim kinase inhibitors have revealed that substituents at the 3 and 5-positions are critical for potency.[8][9] For example, 3-(pyrazin-2-yl)-1H-indazole derivatives have emerged as potent pan-Pim inhibitors.[2]

Table 2: Pan-Pim Kinase Inhibitory Activity of 3-(Pyrazin-2-yl)-1H-indazole Derivatives [2]

| Compound ID | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |

| 59a | 3 | 11 | 3 |

| 59b | 142 | >3000 | 189 |

| 59c | 3 | 70 | 8 |

Note: The specific structural modifications for each compound ID can be found in the cited literature.

Janus Kinase (JAK) Inhibition: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity.[10][11] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers.[12] Fragment-based screening has identified the indazole core as a promising starting point for the development of JAK inhibitors.[10][13] Subsequent optimization, including the installation of an aryl group at the 6-position, has led to potent JAK inhibitors.[10]

Experimental Protocols: A Practical Guide

Synthesis of 1-Methyl-6-nitro-1H-indazole

This protocol describes a common method for the N-methylation of 6-nitroindazole.[4]

Step 1: Preparation

-

Dissolve 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) in a flask.

-

Cool the solution in an ice bath.

Step 2: Addition of Sodium Hydride

-

Under vigorous stirring, add sodium hydride (NaH) (2.03 g, 50.7 mmol) to the solution in four portions.

-

Maintain the reaction mixture at 0°C for 30 minutes.

Step 3: Methylation

-

Add iodomethane (1.74 ml, 27.9 mmol) dropwise to the reaction mixture.

Step 4: Reaction

-

Stir the mixture for 16 hours at room temperature.

Step 5: Quenching and Extraction

-

Quench the reaction with water and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash three times with water.

Step 6: Drying and Concentration

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate on a rotary evaporator.

Step 7: Purification

-

Purify the product by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.

In Silico ADME and Physicochemical Property Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to avoid late-stage failures.[14][15] In silico tools provide a rapid and cost-effective way to predict these properties.

Protocol using SwissADME Web Tool: [16]

-

Access the Tool: Navigate to the SwissADME website.

-

Input Structure: Draw the chemical structure of the 6-nitroindazole derivative or input its SMILES string.

-

Run Prediction: Initiate the calculation.

-

Analyze Results: Evaluate the predicted parameters, including:

-

Physicochemical Properties: Molecular Weight, LogP, Water Solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status.

-

Drug-likeness: Lipinski's rule of five, bioavailability score.

-

Medicinal Chemistry: Synthetic accessibility.

-

Visualizing the Landscape: Pathways and Workflows

IDO1 Signaling Pathway in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[17] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and kynurenine accumulation, which suppresses the anti-tumor immune response.[18] The expression and activity of IDO1 are regulated by complex signaling pathways, including the PI3K/Akt and MAPK pathways.[1][19]

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion and Future Directions

The 6-nitroindazole scaffold represents a versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, ranging from antiparasitic to anticancer and kinase inhibition, underscore the importance of this chemical motif. Future research in this area will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic profiles. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, will undoubtedly accelerate the design and discovery of the next generation of 6-nitroindazole-based drugs.

References

-

Signaling pathway responsible for constitutive IDO1 expression in human... - ResearchGate. Available from: [Link].

-

IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - AACR Journals. Available from: [Link].

-

The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. Available from: [Link].

-

Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC. Available from: [Link].

-

IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC. Available from: [Link].

-

Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed. Available from: [Link].

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available from: [Link].

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Available from: [Link].

-

Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link].

-

SAR of 1,3,4-oxadiazole-2(3H)-thione derivative as PIM-1 kinase inhibitors - ResearchGate. Available from: [Link].

-

PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed. Available from: [Link].

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC. Available from: [Link].

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed. Available from: [Link].

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Available from: [Link].

-

Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - RSC Publishing. Available from: [Link].

-

Structure-Activity Relationship Studies | Automate.video. Available from: [Link].

-

1H-Indazole, 6-nitro- - the NIST WebBook. Available from: [Link].

-

A quantitative analysis of kinase inhibitor selectivity - PubMed. Available from: [Link].

-

On Exploring Structure Activity Relationships - PMC - NIH. Available from: [Link].

-

Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate - JSciMed Central. Available from: [Link].

-

Drug Discovery and ADMET process: A Review - IJARBS. Available from: [Link].

-

Structure-Activity Relationships (SAR) in Drug Design - Pharmacology Mentor. Available from: [Link].

-

Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. Available from: [Link].

-

6-Nitroindazole - Pharmace Research Laboratory - Innovative Pharmaceutical Research. Available from: [Link].

-

Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - MDPI. Available from: [Link].

-

ADME Properties in Drug Delivery - PMC - NIH. Available from: [Link].

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link].

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - ResearchGate. Available from: [Link].

-

Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. Available from: [Link].

-

Researches in the series of 6-nitroindazole, synthesis and biological activities. Available from: [Link].

-

ADME Study of Azole Derivatives with SwissADME Online Tool - Cronicon. Available from: [Link].

-

Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed. Available from: [Link].

-

An update on JAK inhibitors | Request PDF - ResearchGate. Available from: [Link].

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available from: [Link].

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijarbs.com [ijarbs.com]

- 15. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ecronicon.net [ecronicon.net]

- 17. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of difluoromethyl group as a lipophilic hydrogen bond donor

The Difluoromethyl ( ) Group: A Technical Guide to the Lipophilic Hydrogen Bond Donor

Executive Summary

In medicinal chemistry, the optimization of lead compounds often faces a dichotomy: increasing lipophilicity to improve membrane permeability often sacrifices the specific polar interactions (hydrogen bonds) required for target affinity. The difluoromethyl group (

Part 1: The Physicochemical Basis

The "Polarized C-H" Mechanism

Carbon-hydrogen bonds are typically considered non-polar and incapable of acting as hydrogen bond donors (HBD). However, the

-

Inductive Effect (

): The two fluorine atoms ( -

Bond Polarization: This electron withdrawal depletes electron density from the Carbon-Hydrogen bond (

), rendering the hydrogen atom significantly electropositive ( -

Result: The

bond becomes sufficiently acidic to act as a weak-to-moderate hydrogen bond donor, capable of interacting with backbone carbonyls or side-chain acceptors in the binding pocket.

Comparison: vs. Traditional Donors

The

Table 1: Comparative Physicochemical Metrics

| Functional Group | H-Bond Acidity ( | Lipophilicity Impact ( | Metabolic Stability |

| Hydroxyl ( | 0.60 - 0.70 | Reference (0.0) | Low (Glucuronidation) |

| Thiol ( | 0.10 - 0.20 | +0.5 to +1.0 | Low (Oxidation) |

| Difluoromethyl ( | 0.08 - 0.17 | +0.5 to +1.2 | High |

| Methyl ( | 0.00 | +0.5 to +0.8 | Moderate (Oxidation) |

| Trifluoromethyl ( | 0.00 | +1.0 to +1.5 | High |

-

= Abraham’s hydrogen bond acidity parameter.[1][3][4][5][6][7] Higher values indicate stronger donors. ** Approximate shift relative tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" class="ng-star-inserted">Key Insight: While

is a weaker donor than, its value is comparable to thiophenol or aniline.[1][3][4] Crucially, replacing a phenolic with dramatically increases lipophilicity (enhancing permeability) while retaining a directional H-bond interaction.

Part 2: Strategic Application in Drug Design

Bioisosteric Replacement Strategy

The transition from a Phenolic

Graphviz Diagram 1: The Bioisosteric Decision Logic

Caption: Decision workflow for replacing a metabolic liability (phenol) with a lipophilic donor (

Conformational Control (The Gauche Effect)

Beyond H-bonding, the

Part 3: Experimental Validation Protocol

To confirm the H-bond donating ability of a

Protocol: NMR Determination of H-Bond Acidity

Objective: Quantify the H-bond donating potential (

Materials:

-

Analyte: 5-10 mg of the

-containing compound. -

Solvent A (Non-polar Reference):

(Deuterated Chloroform).[6] -

Solvent B (H-Bond Acceptor):

(Deuterated Dimethyl Sulfoxide). -

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

-

Sample Preparation (Reference): Dissolve ~5 mg of the analyte in 0.6 mL of

. Ensure the solution is dilute (< 10 mM) to prevent intermolecular self-aggregation. -

Acquisition A: Acquire a standard

NMR spectrum at 298 K. -

Identification: Locate the characteristic triplet of the

proton. This typically appears between 6.0 and 7.5 ppm with a large geminal coupling constant ( -

Sample Preparation (Acceptor): Dissolve ~5 mg of the analyte in 0.6 mL of

. -

Acquisition B: Acquire the

NMR spectrum under identical temperature conditions. -

Data Analysis: Record the chemical shift of the

triplet ( -

Calculation: Determine the shift difference:

[8]

Interpretation:

-

ppm: Negligible H-bond acidity (e.g.,

- ppm: Weak donor.

-

ppm: Significant lipophilic H-bond donor (characteristic of activated

Graphviz Diagram 2: NMR Validation Workflow

Caption: Workflow for determining H-bond acidity via NMR solvent shift analysis.

References

-

Zafrani, Y., et al. (2017).[1][9][4][10] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4][11] [4][11]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Atovaquone

A Note to the Reader: Initial searches for the compound associated with CAS number 1215206-65-7 did not yield any publicly available data. This suggests the CAS number may be incorrect, discontinued, or pertains to a proprietary substance not yet disclosed in scientific literature. To fulfill the user's request for a comprehensive technical guide, this document has been prepared using Atovaquone (CAS 95233-18-4) as a representative example of a poorly water-soluble drug. The structure, methodologies, and in-depth analysis provided herein are designed to serve as a robust template for researchers, scientists, and drug development professionals.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, notably against protozoal infections such as malaria and Pneumocystis jirovecii pneumonia (PJP).[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, and ultimately, its bioavailability. This guide provides a detailed examination of the key physicochemical parameters of Atovaquone, outlines experimental protocols for their determination, and discusses the compound's mechanism of action.

Physicochemical and Molecular Data

A thorough understanding of a compound's fundamental properties is the cornerstone of successful drug development. The molecular and physicochemical characteristics of Atovaquone are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 95233-18-4 | [1] |

| Molecular Formula | C₂₂H₁₉ClO₃ | [3] |

| Molecular Weight | 366.84 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Solubility | - Practically insoluble in water- Soluble in DMSO (>17.03 mg/mL) and DMF (~1 mg/mL)- Slightly soluble in ethanol- Freely soluble in N-methyl-2-pyrrolidone and tetrahydrofuran | [4][5] |

| Melting Point | 216-219 °C | [3] |

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

Atovaquone exerts its antimicrobial effect by selectively inhibiting the mitochondrial electron transport chain (mETC) at the cytochrome bc₁ complex (Complex III).[6][7] This complex is a critical component of cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c. By binding to the ubiquinol oxidation site (Qo site) of Complex III, Atovaquone effectively blocks this electron transfer. The disruption of the mETC leads to the collapse of the mitochondrial membrane potential, inhibiting ATP synthesis and ultimately leading to cellular demise.[6][8] A critical consequence of this inhibition in parasites like Plasmodium falciparum is the disruption of pyrimidine biosynthesis, a pathway essential for DNA and RNA synthesis.[1]

Caption: Atovaquone inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log P) by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a critical measure of a drug's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method remains the gold standard for its direct measurement.[5][9]

Principle: This method involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water (or buffer, e.g., pH 7.4 phosphate-buffered saline) with n-octanol by mixing them vigorously for 24 hours, followed by separation of the two phases.[10]

-

Sample Preparation: Prepare a stock solution of Atovaquone in a suitable solvent (e.g., DMSO).

-

Partitioning: In a screw-cap vial, combine a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small aliquot of the Atovaquone stock solution. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[10]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of Atovaquone in each phase using a validated analytical method, such as HPLC-UV.[10]

-

Calculation: Calculate Log P using the following equation: Log P = log₁₀ ([Atovaquone]ₒ꜀ₜₐₙₒₗ / [Atovaquone]ₐᵩᵤₑₒᵤₛ)

Determination of pKa by Potentiometric Titration for Poorly Soluble Compounds

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs, pKa influences solubility, absorption, and receptor binding. For poorly water-soluble compounds like Atovaquone, pKa determination often requires the use of co-solvents.[11][12]

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For water-insoluble compounds, the titration is performed in various mixtures of an organic co-solvent (e.g., methanol) and water. The apparent pKa (psKa) is determined in each mixture, and the aqueous pKa is then estimated by extrapolating to 0% co-solvent using methods like the Yasuda-Shedlovsky extrapolation.[13][14]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Solvent Preparation: Prepare a series of methanol-water mixtures with varying compositions (e.g., 20%, 40%, 60% methanol by weight).

-

Sample Preparation: Dissolve a precisely weighed amount of Atovaquone in each co-solvent mixture to a known concentration (e.g., 1 mM).[15]

-

Titration: Place the sample solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M NaOH (as Atovaquone has a weakly acidic hydroxy group). Record the pH after each incremental addition of the titrant.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The psKa for each co-solvent mixture corresponds to the pH at the half-equivalence point.

-

Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the psKa values to obtain the aqueous pKa: psKa + log[H₂O] = a/ε + b where [H₂O] is the molar concentration of water in the solvent mixture, ε is the dielectric constant of the mixture, and 'a' and 'b' are constants determined from the linear plot.[13]

Stability-Indicating HPLC Method and Forced Degradation Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors. A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[3]

Principle: Forced degradation studies involve subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[3][16] A stability-indicating HPLC method is then developed to separate the parent drug from all generated degradants, thus proving the method's specificity.

Step-by-Step Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve Atovaquone in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[16]

-

Base Hydrolysis: Dissolve Atovaquone and add 0.1 N NaOH. Heat at 60-80°C for a specified period. Neutralize before analysis.[16]

-

Oxidative Degradation: Treat a solution of Atovaquone with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid Atovaquone to dry heat (e.g., 80°C) for 48 hours.

-

Photostability: Expose a solution of Atovaquone to light according to ICH Q1B guidelines.

Illustrative HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 3.15) and acetonitrile in a ratio of 20:80 (v/v)[3]

-

Flow Rate: 1.5 mL/min[3]

-

Detection: UV at 283 nm[3]

-

Injection Volume: 20 µL[3]

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The physicochemical properties of Atovaquone, particularly its poor aqueous solubility, present significant challenges in formulation and drug delivery. A comprehensive understanding of its molecular characteristics, coupled with robust analytical methodologies, is paramount for the development of safe and effective drug products. The protocols and data presented in this guide offer a framework for the systematic evaluation of Atovaquone and can be adapted for the characterization of other challenging compounds in the drug development pipeline. The principles of determining key parameters such as Log P and pKa, along with the development of stability-indicating methods, are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical agents.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Patel, J. R., & Patel, M. R. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences, 10(1), 3465-3474.

- Lakshmana Rao, A., Prasanthi, T., & Thunnisa, F. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. International Journal of Analytical Techniques, 4(1), 1-10.

- Srinivasa Rao, P., & Sankar, D. G. (2012). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Atovaquone. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1431-1439.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Samajpaty, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4).

- Gherghiceanu, E. A., & Sarbu, C. (2011). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Farmacia, 59(4), 515-524.

- Naazneen, S., Sridevi, A., & Anusha, M. (2017). Development and validation of stability indicating RP-HPLC method for the estimation of Atovaquone and Proguanil Hydrochloride in bulk and their combined dosage form. World Journal of Pharmaceutical Research, 6(13), 338-349.

- Takács-Novák, K., Avdeef, A., Box, K. J., Podányi, B., & Szász, G. (1997). Potentiometric pK(a) determination of water-insoluble compounds: validation study in methanol/water mixtures. Journal of pharmaceutical and biomedical analysis, 16(1), 9-20.

-

Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

ResearchGate. (2025, August 7). Development and validation of stability-indicating RP-HPLC method for Estimation of Atovaquone. Retrieved from [Link]

- Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Sotgia, F., & Lisanti, M. P. (2016). Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. Oncotarget, 7(23), 34044–34054.

-

ResearchGate. (n.d.). Inhibition of complex III of the mitochondrial electron transport chain.... Retrieved from [Link]

-

PubChem. (n.d.). Atovaquone. Retrieved from [Link]

- Zheng, L., et al. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. Cancers, 14(9), 2297.

- Gębka, K., & Starek, M. (2024).

-

Patsnap Synapse. (2024, June 21). What are Electron transport complex III inhibitors and how do they work?. Retrieved from [Link]

-

Johns Hopkins ABX Guide. (2023, March 5). Atovaquone + Proguanil. Retrieved from [Link]

- Challa, B. R., et al. (2013). Method development and validation of atovaquone in rat plasma by UPLC-UV detection and its application to a pharmacokinetic study. Der Pharmacia Lettre, 5(1), 205-214.

-

Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved from [Link]

- Vaidya, S., et al. (2021). The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia. Frontiers in Oncology, 11, 643223.

- Nixon, G. L., et al. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Journal of Antimicrobial Chemotherapy, 68(5), 977-985.

-

U.S. Food and Drug Administration. (n.d.). MALARONE (atovaquone and proguanil hydrochloride) Tablets. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, October). Draft Guidance on Atovaquone. Retrieved from [Link]

- Patel, J. J., & Mistry, R. B. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences and Research, 2(8), 474-480.

- Singh, R., & Kumar, A. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Journal of the Indian Chemical Society, 100(12), 101234.

Sources

- 1. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. enamine.net [enamine.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pharmahealthsciences.net [pharmahealthsciences.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-1-(difluoromethyl)indazole from its Nitro Precursor

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 6-amino-1-(difluoromethyl)indazole, a key building block in contemporary drug discovery and development. The document outlines the strategic reduction of the corresponding 6-nitro precursor, 6-nitro-1-(difluoromethyl)indazole. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The primary focus is on a robust and scalable reduction method utilizing sodium dithionite, a reagent known for its efficacy in converting aromatic nitro compounds to their corresponding amines.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a difluoromethyl (-CHF₂) group at the N1 position of the indazole scaffold can significantly modulate the physicochemical and metabolic properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[4][5][6] The 6-amino-1-(difluoromethyl)indazole moiety, in particular, serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology applications.[7]

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[8] This application note details a reliable and efficient protocol for the reduction of 6-nitro-1-(difluoromethyl)indazole to 6-amino-1-(difluoromethyl)indazole.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 6-nitro-1-(difluoromethyl)indazole.

Experimental Protocol: Reduction of 6-Nitro-1-(difluoromethyl)indazole

This protocol details the reduction of 6-nitro-1-(difluoromethyl)indazole to 6-amino-1-(difluoromethyl)indazole using sodium dithionite.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 6-Nitro-1-(difluoromethyl)indazole | >98% purity |

| Sodium Dithionite (Na₂S₂O₄) | ≥85% purity |

| Ethanol (EtOH) | Anhydrous |

| Deionized Water | |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Brine (Saturated NaCl solution) | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Standard laboratory glassware |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-nitro-1-(difluoromethyl)indazole (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: While stirring vigorously at room temperature, add sodium dithionite (3.0-5.0 eq) portion-wise to the suspension. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 6-amino-1-(difluoromethyl)indazole can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Mechanism & Scientific Rationale

The reduction of a nitro group to an amine is a well-established transformation in organic chemistry.[8] Several methods are available, including catalytic hydrogenation and the use of metal reductants in acidic media.[7][9][10][11]

-

Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C), is highly efficient but can be non-selective if other reducible functional groups are present.[9][10][11]

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions are also effective.[7][10]

The choice of sodium dithionite for this protocol is based on its mild reaction conditions and high chemoselectivity for the reduction of aromatic nitro groups. The mechanism of reduction by dithionite is complex and believed to involve a series of single-electron transfers from the dithionite ion to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.

Safety & Handling

General Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.[12][13]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13][14][15]

Reagent-Specific Hazards:

-

Sodium Dithionite (Na₂S₂O₄):

-

Is a strong reducing agent and can self-heat, potentially catching fire upon contact with air or moisture.[12][14][15]

-

Store in a cool, dry, well-ventilated area, away from combustible materials, acids, and oxidizing agents.[13][15]

-

Contact with acids liberates toxic gas.[14]

-

In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][14][16]

-

In case of fire, do not use water. Use dry chemical, carbon dioxide, or sand.[13][15]

-

Data Summary

| Parameter | Value |

| Starting Material | 6-Nitro-1-(difluoromethyl)indazole |

| Product | 6-Amino-1-(difluoromethyl)indazole |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |

| Solvent System | Ethanol/Water (1:1) |

| Reaction Temperature | Reflux (80-90 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-90% |

Visualization of the Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis of 6-amino-1-(difluoromethyl)indazole.

References

-

Penta Chemicals. (2024, July 25). Sodium dithionite Safety Data Sheet. Retrieved from [Link]

- Abdellah, M., El Abed, D., & Boyer, G. (2014). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives.

-

Durham Tech. (n.d.). SAFETY DATA SHEET: Sodium dithionite. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1717 - SODIUM DITHIONITE. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction network of the hydrogenation of nitroaromatics to amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

- Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-11.

-

Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. Retrieved from [Link]

-

ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Difluoromethylindazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

PubMed. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]

- 16. merckmillipore.com [merckmillipore.com]

Application Notes & Protocols: Strategic Functionalization of the 1-(Difluoromethyl)-6-Nitro-Indazole Scaffold

Abstract: The 1-(difluoromethyl)-6-nitro-indazole core represents a key pharmacophore in modern drug discovery, combining the privileged indazole structure with the unique electronic properties of a difluoromethyl group and a versatile nitro functional handle. This guide provides a comprehensive overview of synthetic strategies to functionalize this scaffold. We delve into the rationale behind various methodologies, from foundational nitro group transformations to advanced C-H activation and cross-coupling reactions. Detailed, field-tested protocols are provided to empower researchers in medicinal chemistry and drug development to leverage this valuable building block for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

Indazole-containing derivatives are cornerstones of medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The indazole nucleus is often considered a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability.

The subject of this guide, the 1-(difluoromethyl)-6-nitro-indazole core, is embellished with two critical functionalities:

-

The 1-Difluoromethyl (CHF₂) Group: This group is a valuable lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups. Its introduction often enhances metabolic stability and modulates pKa, improving the pharmacokinetic profile of drug candidates.

-

The 6-Nitro (NO₂) Group: Positioned on the benzene ring, the nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole system. More importantly, it serves as a versatile synthetic handle, primarily through its reduction to an amino group, which opens a vast landscape of subsequent chemical transformations.[3] Recent advances have also demonstrated its potential as a leaving group in denitrative cross-coupling reactions.[4]

This document outlines key strategies for the chemical elaboration of this scaffold, providing both the theoretical basis and practical protocols for its successful functionalization.

Foundational Strategy: Functionalization via Nitro Group Reduction

The most direct and widely utilized handle on the 1-(difluoromethyl)-6-nitro-indazole core is the nitro group. Its reduction to the corresponding 6-aminoindazole is a pivotal transformation, yielding a nucleophilic primary amine that is a gateway to a diverse array of analogues.

Mechanism and Rationale for Reagent Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] The choice of reducing agent is critical and depends on the presence of other functional groups and desired selectivity.

-

Catalytic Hydrogenation: This is often the cleanest and most atom-economical method.[6] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective.[3][6] Pd/C is generally preferred but can sometimes cause dehalogenation if aryl halides are present. In such cases, Raney Nickel can be a suitable alternative.[6] The reaction is typically performed under a hydrogen atmosphere.

-

Metal/Acid Reductions: Reagents such as Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in acidic media (e.g., HCl or acetic acid) are robust and reliable methods.[6][7] SnCl₂ is particularly mild and often used for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[6]

-

Transfer Hydrogenation: For setups where handling gaseous hydrogen is challenging, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst (e.g., Pd/C) is an excellent alternative.[8][9]

Workflow for Nitro Group Reduction

The overall workflow for converting the nitroindazole into a functionalized amine derivative is a robust two-step process.

Caption: General workflow for amine-based functionalization.

Protocol: Catalytic Hydrogenation of 1-(Difluoromethyl)-6-nitro-indazole

This protocol describes the reduction of the nitro group to an amine using palladium on carbon as a catalyst under a hydrogen atmosphere, a method noted for its high yield and clean conversion.[3]

Materials:

-

1-(Difluoromethyl)-6-nitro-indazole

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Stir bar

-

Celite®

Procedure:

-

Preparation: To a round-bottom flask, add 1-(difluoromethyl)-6-nitro-indazole (1.0 eq.).

-

Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq. by weight) to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon), then evacuate the atmosphere under vacuum.

-

Hydrogenation: Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(difluoromethyl)-6-amino-indazole.

-

Purification: The product can be purified by silica gel chromatography or recrystallization if necessary.

Advanced Strategy: C-C/C-N Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[10] For the 1-(difluoromethyl)-6-nitro-indazole core, this can be approached in two primary ways.

Approach 1: Functionalization of a Halogenated Intermediate

A reliable strategy involves first introducing a halogen (e.g., Bromine or Iodine) onto the indazole core, which then serves as the handle for well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[10] While direct halogenation of the 1-(difluoromethyl)-6-nitro-indazole core may require specific optimization, the use of halogenated indazole precursors is a common route.[3]

Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling a halo-indazole with a boronic acid or ester.[11][12] Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the halo-indazole with an amine.[10]

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Indazole Intermediate

This generalized protocol is adapted from procedures for similar 3-bromo-indazole substrates and can be applied to halogenated derivatives of the target scaffold.[10][12]

Materials:

-

Bromo-1-(difluoromethyl)-6-nitro-indazole (1.0 eq.)

-

Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

-

Solvent System (e.g., 1,4-Dioxane/Water or DME/Water)

-

Schlenk tube or microwave vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube, add the bromo-indazole (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (0.03 eq.), and base (2.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated times.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Approach 2: Denitrative Cross-Coupling

A more advanced and atom-economical approach involves using the nitro group itself as a leaving group. This "denitrative coupling" avoids a separate halogenation step. Recent breakthroughs have shown that palladium catalysts, particularly with specialized phosphine ligands like BrettPhos, can facilitate the oxidative addition of a palladium(0) complex into the Ar-NO₂ bond, enabling subsequent cross-coupling.[4] This method allows for the direct conversion of 1-(difluoromethyl)-6-nitro-indazole into C-C, C-N, and C-O coupled products.[4] While requiring more specialized catalysts and conditions, this strategy represents a cutting-edge approach to functionalization.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed. Researchers should note that optimization is often required for specific substrates.

| Reaction Type | Key Reagents & Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | >90% | [3] |

| Nitro Reduction | SnCl₂·2H₂O | Ethanol | 70 °C | 80-95% | [6][7] |

| Nitro Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 85-95% | [5] |

| Suzuki-Miyaura | Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-110 °C | 60-95% | [10][12] |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100 °C | 65-90% | [10] |

| Denitrative Suzuki | Arylboronic Acid, Pd(OAc)₂, BrettPhos, K₃PO₄ | Toluene/Water | 130 °C | 50-85% | [4] |

Conclusion

The 1-(difluoromethyl)-6-nitro-indazole scaffold is a highly valuable platform for the development of novel chemical entities. Its functionalization can be systematically approached through several high-yield and robust strategies. The reduction of the 6-nitro group provides a reliable entry point for introducing a wide range of functionalities via the resulting amine. For more complex modifications, palladium-catalyzed cross-coupling reactions, either on a pre-halogenated intermediate or directly on the nitro-compound, offer powerful methods for C-C and C-N bond formation. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising core structure.

References

-

Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. [Link][3][13]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link][6]

-

Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles. [Link][3]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][1]

-

ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. [Link][14]

-

PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link][4]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

-

MDPI. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

-

ResearchGate. (2020). Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes. [Link]

-

MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

-

ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link][8]

-

ResearchGate. (2021). Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction. [Link]

-

SpringerLink. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link][15]

-

SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions. [Link][7]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link][11]

-

ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guide. [Link][9]

-

Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. [Link][16]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link][2]

-

Royal Society of Chemistry. (2021). Recent advances in C–H functionalization of 2H-indazoles. [Link]

-

ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]

-

MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

-

Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link][12]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 13. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. researchgate.net [researchgate.net]

- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Scalable and Robust Synthesis of 1-(Difluoromethyl)-6-nitro-1H-indazole

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(difluoromethyl)-6-nitro-1H-indazole, a valuable building block in medicinal chemistry. The presented strategy is a two-step process commencing with the synthesis of the 6-nitro-1H-indazole precursor, followed by a regioselective N-difluoromethylation. The protocols have been designed with a focus on scalability, safety, and process control, addressing the specific hazards associated with nitroaromatic compounds and energetic reactions. We will delve into the causality behind procedural choices, from reagent selection to reaction conditions, to ensure a robust and reproducible outcome. This guide is intended to provide chemists with a practical and safe framework for producing multi-gram to kilogram quantities of the target compound.

Strategic Overview: Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indazole is most logically approached via a two-stage process. The primary disconnection is at the N1-CHF₂ bond, separating the synthesis into the formation of the indazole core and the subsequent difluoromethylation.

Chosen Synthetic Pathway:

-

Stage 1: Synthesis of 6-Nitro-1H-Indazole. This involves the diazotization and intramolecular cyclization of 2-methyl-5-nitroaniline. This classical approach is well-documented and utilizes readily available, cost-effective starting materials, making it suitable for large-scale production.[1]

-

Stage 2: N-Difluoromethylation. The introduction of the difluoromethyl group at the N1 position of the indazole ring. For scale-up, we have selected a method utilizing a stable difluoromethylating reagent under controlled conditions, which avoids the handling of high-pressure gases and minimizes the formation of the undesired N2-isomer.[2][3]

This strategy prioritizes process safety by isolating the potentially hazardous diazotization step and employing a modern, scalable difluoromethylation protocol.

Sources

Application Note: Strategic Solvent Selection for Reactions of 1-(Difluoromethyl)-6-nitro-indazole

Abstract: 1-(difluoromethyl)-6-nitro-indazole is a pivotal heterocyclic building block in contemporary drug discovery and materials science, valued for the unique physicochemical properties imparted by its trifunctional framework. The presence of an indazole core, a potent electron-withdrawing nitro group, and a lipophilic, hydrogen-bond-donating difluoromethyl group presents a complex challenge for reaction optimization. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction pathway, kinetics, yield, and impurity profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection. We delve into the mechanistic rationale behind solvent choices for key transformations, present validated protocols for solvent screening and preparative-scale reactions, and offer troubleshooting insights grounded in field-proven experience.

Introduction

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a 6-nitro group significantly modulates the electronic properties of the benzoid ring, activating it for nucleophilic aromatic substitution (SNAr) and providing a versatile handle for further functionalization, most commonly through reduction to an aniline derivative.[2][3] Concurrently, the N-difluoromethyl (-CHF2) group offers a unique combination of properties; it can serve as a bioisostere for hydroxyl or thiol groups and act as a lipophilic hydrogen bond donor, enhancing target engagement and pharmacokinetic profiles.[4]

The successful application of 1-(difluoromethyl)-6-nitro-indazole in multi-step syntheses is fundamentally dependent on understanding how solvents interact with its distinct functional moieties. A solvent that is ideal for reducing the nitro group may be entirely unsuitable for a subsequent SNAr reaction. This document moves beyond generic solvent lists to explain the causality behind experimental choices, empowering chemists to make informed, rational decisions that accelerate research and development.[5]

Physicochemical Profile of 1-(Difluoromethyl)-6-nitro-indazole

To select an appropriate solvent, one must first understand the substrate. The key characteristics of 1-(difluoromethyl)-6-nitro-indazole are dictated by its three main components:

-

Indazole Ring: A bicyclic aromatic system with a pKa influenced by its substituents. It is generally a weak base.

-

6-Nitro Group: A powerful electron-withdrawing group that lowers the electron density of the entire ring system, increasing its polarity and susceptibility to nucleophilic attack.

-

1-Difluoromethyl Group: An electron-withdrawing and lipophilic group that can participate in hydrogen bonding.[4]

These features result in a molecule that is typically a solid at room temperature with moderate to good solubility in polar organic solvents and poor solubility in water and nonpolar aliphatic hydrocarbons.

| Property | Estimated Value | Rationale / Source |

| Molecular Formula | C₈H₅F₂N₃O₂ | - |

| Molecular Weight | 213.14 g/mol | Calculated.[6] |

| Appearance | Likely a yellow or off-white solid | Nitroaromatic compounds are often colored.[7] |

| LogP (Octanol/Water) | 1.5 - 2.5 | Estimated based on related structures like 6-nitroindazole (0.99) and the lipophilic contribution of the -CHF2 group.[8][9] |

| Water Solubility | Low | The logP and aromatic nature suggest poor aqueous solubility.[8] |

| Reactivity Centers | 1. Nitro group (reduction, SNAr director) 2. Benzene ring C-atoms (SNAr) 3. Indazole N2 (alkylation, acylation) | Inferred from the chemical nature of the functional groups. |

Core Principles of Solvent Selection for Key Transformations

The optimal solvent is dictated by the reaction mechanism. We will explore the most common transformations performed on this substrate and the underlying principles for solvent choice.

Reduction of the 6-Nitro Group

The conversion of the 6-nitro group to a 6-amino group is a cornerstone transformation. The two primary methods are catalytic hydrogenation and chemical reduction.

-

Mechanistic Considerations: In catalytic hydrogenation, the reaction occurs on the surface of a heterogeneous catalyst (e.g., Pd/C). The solvent must dissolve the substrate and not poison the catalyst. For chemical reductions (e.g., with SnCl₂, Fe/HCl), the solvent must be stable to the reagents and facilitate mass transfer.

-

Solvent Rationale & Recommendations:

-

Polar Protic Solvents (Methanol, Ethanol): Excellent choice for catalytic hydrogenation. They readily dissolve the substrate and the hydrogen gas, and the resulting aniline product is often soluble.

-

Ethers (THF, 2-MeTHF): Good general-purpose solvents, particularly when a less reactive solvent is needed. They offer good solubility for the substrate.

-

Esters (Ethyl Acetate): Widely used in catalytic hydrogenation. It has good solvating power and is relatively non-polar, which can simplify work-up.

-

Avoidance: Halogenated solvents (e.g., DCM) should be avoided in catalytic hydrogenations as they can be reduced and poison the catalyst.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for the displacement of a suitable leaving group (e.g., a halogen at position 5 or 7) by a nucleophile.

-

Mechanistic Considerations: SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is often the initial attack by the nucleophile.[10]

-

Solvent Rationale & Recommendations:

-

Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the solvents of choice for SNAr. They possess large dipole moments that effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive. This dramatically accelerates the rate of reaction.[11]

-

Protic Solvents (Water, Alcohols): These are highly detrimental to SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders and electronically deactivates it, drastically reducing its nucleophilicity and slowing or preventing the reaction.[11]

-

Experimental Protocols

The following protocols provide a validated starting point for experimentation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

Protocol: Parallel Solvent Screening for an SNAr Reaction

This protocol is designed to efficiently identify the optimal solvent for the reaction of 1-(difluoromethyl)-5-fluoro-6-nitro-indazole with a model nucleophile, such as morpholine.

1. Preparation:

-

Arrange five 4 mL vials equipped with magnetic stir bars.

-

Label the vials: DMF, DMSO, NMP, Acetonitrile, THF (as a negative control).